2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H20F3N5O2S and its molecular weight is 475.49. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
Compounds similar to the query have been utilized in radiosynthesis for the study of their metabolism and mode of action, as seen in the synthesis of chloroacetanilide herbicides (B. Latli & J. Casida, 1995). This suggests potential applications in tracing and understanding the biological pathways of similarly structured compounds.
Anti-HIV Activity
Derivatives with indole and triazole components have shown promise in anti-HIV research. For instance, a series of naphthalene derivatives synthesized from naphthalene-derived glycine demonstrated inhibitory activity against HIV (Nawar S. Hamad et al., 2010). This suggests the potential for compounds with similar structures to be explored for antiviral properties.
Antifungal and Plant Growth Regulation
Research has also explored the synthesis of novel triazole compounds containing thioamide groups, revealing antifungal and plant growth regulatory activities (Li Fa-qian et al., 2005). This points towards the agricultural applications of such molecules, including the query compound, in plant protection and growth enhancement.
Anti-inflammatory Drug Design
Indole acetamide derivatives have been synthesized and analyzed for their anti-inflammatory properties through molecular docking and interaction energy studies (F. H. Al-Ostoot et al., 2020). The structural analysis and biological activity assessment suggest the potential of these molecules in drug discovery, particularly in designing new anti-inflammatory agents.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O2S/c1-32-10-9-30-20(17-12-26-18-8-3-2-7-16(17)18)28-29-21(30)33-13-19(31)27-15-6-4-5-14(11-15)22(23,24)25/h2-8,11-12,26H,9-10,13H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQDXUXMYVWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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